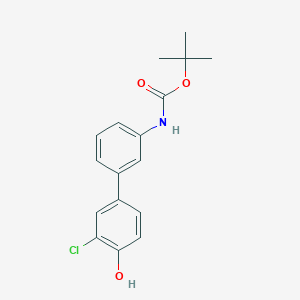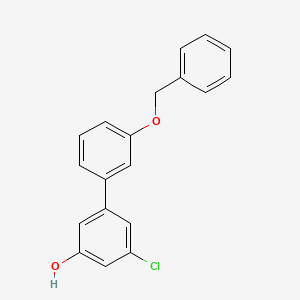
5-(3-Benzyloxyphenyl)-3-chlorophenol, 95%
説明
5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% (5-BOC-3-CP) is a phenolic compound belonging to the class of benzyloxy-substituted phenols. It is a white crystalline solid with a melting point of 105-106°C. 5-BOC-3-CP is widely used in the synthesis of organic compounds, as a catalyst in various chemical reactions, and as a reagent in biochemical and physiological studies.
作用機序
5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% acts as a catalyst in a variety of chemical reactions. It is believed to act as a Lewis acid, which means it can donate a pair of electrons to an electron-deficient species, such as a nucleophile. This allows for the formation of a new bond between the two species.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. In addition, it has been shown to inhibit the enzyme thromboxane synthase, which is involved in the synthesis of thromboxane.
実験室実験の利点と制限
The main advantage of using 5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without degradation. The main limitation of using 5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% in laboratory experiments is that it is highly toxic and should be handled with extreme caution.
将来の方向性
There are a number of potential future directions for research involving 5-(3-Benzyloxyphenyl)-3-chlorophenol, 95%. These include further study of its biochemical and physiological effects, as well as its use in the synthesis of drugs and pharmaceuticals. Additionally, further research could be done to explore its potential applications in the synthesis of polymers, dyes, and pigments. Finally, further research could be done to explore its potential use as a catalyst in various chemical reactions.
合成法
5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 3-chlorophenol and benzyl bromide in the presence of a base such as sodium hydroxide. This reaction produces 5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% in a yield of approximately 95%.
科学的研究の応用
5-(3-Benzyloxyphenyl)-3-chlorophenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, as a catalyst in various chemical reactions, and as a reagent in biochemical and physiological studies. It is also used in the synthesis of polymers, in the synthesis of drugs and pharmaceuticals, and in the synthesis of dyes and pigments.
特性
IUPAC Name |
3-chloro-5-(3-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-17-9-16(10-18(21)12-17)15-7-4-8-19(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECBPIIEGCREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686196 | |
| Record name | 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Benzyloxyphenyl)-3-chlorophenol | |
CAS RN |
1261961-54-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-3′-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261961-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Benzyloxy)-5-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




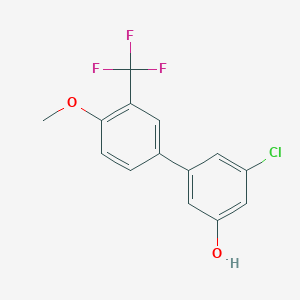
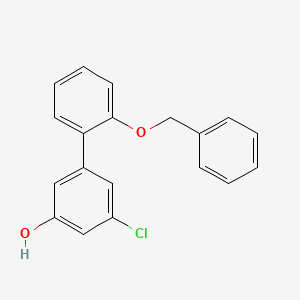
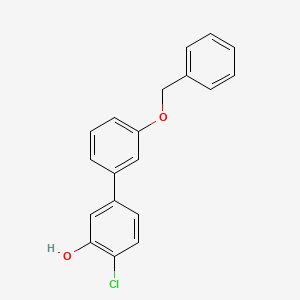
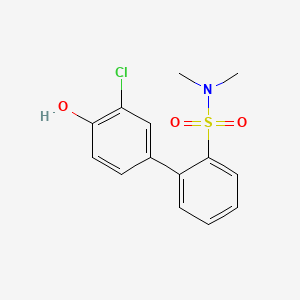

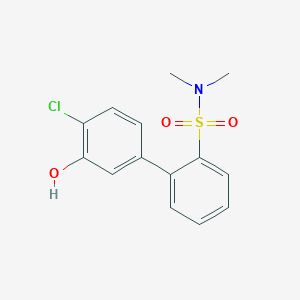

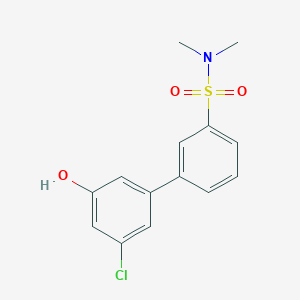
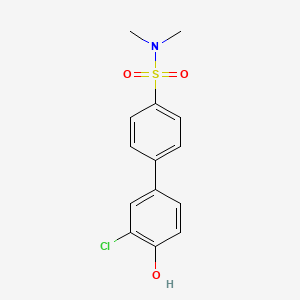

![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)
